molecular formula C7H16ClNO B1610682 Ethyl Pivalimidate Hydrochloride CAS No. 58910-26-2

Ethyl Pivalimidate Hydrochloride

Cat. No.: B1610682
CAS No.: 58910-26-2
M. Wt: 165.66 g/mol
InChI Key: YUIDFFWDJJNONV-UHFFFAOYSA-N
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Description

Ethyl Pivalimidate Hydrochloride is a chemical compound with the molecular formula C7H16ClNO. It is commonly used in organic synthesis as a reagent for the preparation of various imidate esters. The compound is known for its stability and reactivity, making it a valuable tool in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl Pivalimidate Hydrochloride can be synthesized through the condensation reaction of pivalic acid with ethylamine in the presence of hydrochloric acid. The reaction typically involves the following steps:

  • Pivalic acid is reacted with ethylamine to form ethyl pivalimidate.
  • The resulting ethyl pivalimidate is then treated with hydrochloric acid to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The crude product is often purified using techniques such as flash chromatography with dichloromethane/methanol as the eluent .

Chemical Reactions Analysis

Types of Reactions: Ethyl Pivalimidate Hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding imidate esters.

    Reduction: The compound can be reduced to form amines.

    Substitution: It participates in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide are commonly employed.

Major Products Formed:

Scientific Research Applications

Ethyl Pivalimidate Hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of imidate esters and other organic compounds.

    Biology: The compound is employed in the modification of biomolecules for various biological studies.

    Medicine: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: this compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl Pivalimidate Hydrochloride involves its reactivity with nucleophiles. The compound acts as an electrophile, facilitating the formation of imidate esters through nucleophilic substitution reactions. The molecular targets and pathways involved include the activation of nucleophiles and the stabilization of transition states during the reaction .

Comparison with Similar Compounds

  • Ethyl Benzimidate Hydrochloride
  • Ethyl Acetimidate Hydrochloride

Comparison: Ethyl Pivalimidate Hydrochloride is unique due to its high stability and reactivity compared to similar compounds. It offers better yields and purity in the synthesis of imidate esters. Additionally, its industrial production methods are more efficient, making it a preferred choice in large-scale applications .

Properties

IUPAC Name

ethyl 2,2-dimethylpropanimidate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-5-9-6(8)7(2,3)4;/h8H,5H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUIDFFWDJJNONV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)C(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20481695
Record name Propanimidic acid, 2,2-dimethyl-, ethyl ester, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20481695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58910-26-2
Record name Propanimidic acid, 2,2-dimethyl-, ethyl ester, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20481695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Pivalonitrile (1.3 mL, 12.0 mmol) was dissolved in anhydrous ethanol (28 mL) under an atmosphere of Ar. The solution was cooled to 0° C., saturated with HCl gas, stirred for 6 h, allowed to warm to RT, and stirred for 54 h. The solvent was removed in vacuo to afford ethyl pivalimidate hydrochloride (2.0 g, 100%) as an off white solid. 1H NMR (400 MHz, DMSO-d6): δ 11.19 (br s, 1H), 4.42 (q, J=6.9 Hz, 2H), 1.33 (t, J=6.8 Hz, 3H), 1.24 (s, 9H).
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl Pivalimidate Hydrochloride
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Ethyl Pivalimidate Hydrochloride
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Ethyl Pivalimidate Hydrochloride

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